Cas no 1207029-20-6 (N-(2,6-difluorophenyl)methyl-4-methyl-2-oxo-2H-chromene-3-carboxamide)

N-(2,6-difluorophenyl)methyl-4-methyl-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound featuring a coumarin core functionalized with a carboxamide group and difluorophenylmethyl substituent. Its structural design imparts potential utility in agrochemical and pharmaceutical research, particularly as an intermediate for developing bioactive molecules. The presence of fluorine atoms enhances metabolic stability and binding affinity, while the coumarin scaffold contributes to photophysical properties, making it relevant for fluorescence-based applications. This compound is characterized by high purity and well-defined synthetic pathways, ensuring reproducibility in research settings. Its versatility as a building block underscores its value in medicinal chemistry and material science investigations.
N-(2,6-difluorophenyl)methyl-4-methyl-2-oxo-2H-chromene-3-carboxamide structure
1207029-20-6 structure
Product name:N-(2,6-difluorophenyl)methyl-4-methyl-2-oxo-2H-chromene-3-carboxamide
CAS No:1207029-20-6
MF:C18H13F2NO3
MW:329.297531843185
CID:6305731
PubChem ID:45505071

N-(2,6-difluorophenyl)methyl-4-methyl-2-oxo-2H-chromene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,6-difluorophenyl)methyl-4-methyl-2-oxo-2H-chromene-3-carboxamide
    • SR-01000925462-1
    • CCG-286625
    • N-[(2,6-difluorophenyl)methyl]-4-methyl-2-oxo-2H-chromene-3-carboxamide
    • SR-01000925462
    • AKOS024522080
    • F5843-0119
    • N-[(2,6-difluorophenyl)methyl]-4-methyl-2-oxochromene-3-carboxamide
    • VU0523580-1
    • 1207029-20-6
    • N-(2,6-difluorobenzyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide
    • Inchi: 1S/C18H13F2NO3/c1-10-11-5-2-3-8-15(11)24-18(23)16(10)17(22)21-9-12-13(19)6-4-7-14(12)20/h2-8H,9H2,1H3,(H,21,22)
    • InChI Key: DJDZEGPLPKULQX-UHFFFAOYSA-N
    • SMILES: FC1C=CC=C(C=1CNC(C1C(=O)OC2C=CC=CC=2C=1C)=O)F

Computed Properties

  • Exact Mass: 329.08634960g/mol
  • Monoisotopic Mass: 329.08634960g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 538
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 55.4Ų

N-(2,6-difluorophenyl)methyl-4-methyl-2-oxo-2H-chromene-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5843-0119-50mg
N-[(2,6-difluorophenyl)methyl]-4-methyl-2-oxo-2H-chromene-3-carboxamide
1207029-20-6
50mg
$160.0 2023-09-09
Life Chemicals
F5843-0119-3mg
N-[(2,6-difluorophenyl)methyl]-4-methyl-2-oxo-2H-chromene-3-carboxamide
1207029-20-6
3mg
$63.0 2023-09-09
Life Chemicals
F5843-0119-25mg
N-[(2,6-difluorophenyl)methyl]-4-methyl-2-oxo-2H-chromene-3-carboxamide
1207029-20-6
25mg
$109.0 2023-09-09
Life Chemicals
F5843-0119-75mg
N-[(2,6-difluorophenyl)methyl]-4-methyl-2-oxo-2H-chromene-3-carboxamide
1207029-20-6
75mg
$208.0 2023-09-09
Life Chemicals
F5843-0119-1mg
N-[(2,6-difluorophenyl)methyl]-4-methyl-2-oxo-2H-chromene-3-carboxamide
1207029-20-6
1mg
$54.0 2023-09-09
Life Chemicals
F5843-0119-40mg
N-[(2,6-difluorophenyl)methyl]-4-methyl-2-oxo-2H-chromene-3-carboxamide
1207029-20-6
40mg
$140.0 2023-09-09
Life Chemicals
F5843-0119-2μmol
N-[(2,6-difluorophenyl)methyl]-4-methyl-2-oxo-2H-chromene-3-carboxamide
1207029-20-6
2μmol
$57.0 2023-09-09
Life Chemicals
F5843-0119-100mg
N-[(2,6-difluorophenyl)methyl]-4-methyl-2-oxo-2H-chromene-3-carboxamide
1207029-20-6
100mg
$248.0 2023-09-09
Life Chemicals
F5843-0119-20μmol
N-[(2,6-difluorophenyl)methyl]-4-methyl-2-oxo-2H-chromene-3-carboxamide
1207029-20-6
20μmol
$79.0 2023-09-09
Life Chemicals
F5843-0119-5μmol
N-[(2,6-difluorophenyl)methyl]-4-methyl-2-oxo-2H-chromene-3-carboxamide
1207029-20-6
5μmol
$63.0 2023-09-09

Additional information on N-(2,6-difluorophenyl)methyl-4-methyl-2-oxo-2H-chromene-3-carboxamide

Professional Introduction to N-(2,6-difluorophenyl)methyl-4-methyl-2-oxo-2H-chromene-3-carboxamide (CAS No 1207029-20-6)

N-(2,6-difluorophenyl)methyl-4-methyl-2-oxo-2H-chromene-3-carboxamide, identified by its CAS number 1207029-20-6, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the chromene class, which is known for its diverse biological activities and potential therapeutic applications. The presence of fluoro and methyl substituents in its structure enhances its pharmacological profile, making it a subject of intense study in medicinal chemistry.

The chromene scaffold, characterized by a benzopyranone core, is widely recognized for its role in various pharmacological mechanisms. Specifically, derivatives of chromene have been explored for their anti-inflammatory, antimicrobial, and antioxidant properties. The introduction of fluorine atoms into the aromatic ring significantly modulates the electronic properties of the molecule, thereby influencing its interaction with biological targets. This modification has been strategically employed to improve metabolic stability and binding affinity.

In recent years, there has been a surge in research focusing on the development of novel chromene derivatives with enhanced pharmacological efficacy. N-(2,6-difluorophenyl)methyl-4-methyl-2-oxo-2H-chromene-3-carboxamide stands out due to its unique structural features. The combination of fluoro and methyl groups on the chromene ring not only enhances its solubility but also improves its bioavailability. These attributes make it a promising candidate for further investigation in drug discovery.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Studies have demonstrated that certain chromene derivatives can cross the blood-brain barrier, a critical requirement for effective central nervous system (CNS) drugs. The fluorine substituents are particularly noteworthy, as they have been shown to enhance blood-brain barrier penetration by modulating lipid solubility and reducing metabolic degradation.

The synthesis of N-(2,6-difluorophenyl)methyl-4-methyl-2-oxo-2H-chromene-3-carboxamide involves a multi-step process that requires precise control over reaction conditions. The introduction of fluorine atoms into the aromatic ring is a challenging step that necessitates specialized methodologies to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve this transformation efficiently.

Evaluation of the pharmacological properties of this compound has revealed several intriguing findings. In vitro studies have shown that it exhibits potent inhibitory activity against various enzymes implicated in inflammation and oxidative stress. For instance, it has demonstrated significant inhibition of lipoxygenase and cyclooxygenase enzymes, which are key players in the inflammatory response. Additionally, preliminary cell-based assays suggest that it may possess neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

The structural features of N-(2,6-difluorophenyl)methyl-4-methyl-2-oxo-2H-chromene-3-carboxamide also make it an attractive scaffold for further derivatization. Medicinal chemists have leveraged this compound as a starting point to generate libraries of analogs with tailored pharmacological profiles. By systematically modifying substituents on the chromene ring, researchers aim to identify derivatives with improved efficacy and reduced side effects.

The role of computational chemistry in the study of this compound cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding affinities and understanding interactions with biological targets. These insights have guided experimental efforts and facilitated the optimization of lead compounds for clinical development. The integration of experimental data with computational predictions has accelerated the drug discovery process significantly.

In conclusion, N-(2,6-difluorophenyl)methyl-4-methyl-2-oxo-2H-chromene-3-carboxamide (CAS No 1207029-20-6) represents a promising entity in the realm of pharmaceutical research. Its unique structural attributes and demonstrated biological activities position it as a valuable tool for developing novel therapeutics. As research continues to uncover new applications for chromene derivatives, this compound is poised to play a significant role in addressing unmet medical needs.

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